5-Fluoro-2,3-dihydro-1H-indene
Overview
Description
5-Fluoro-2,3-dihydro-1H-indene, also known as 5-Fluoroindan, is a chemical compound with the molecular formula C9H9F . It is used in the synthetic preparation of pharmaceutical goods . It is also an impurity of rac-Nebivolol, a β1-adrenergic blocker used as an antihypertensive agent .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2,3-dihydro-1H-indene consists of a nine-carbon ring with a fluorine atom attached. The molecular weight is 150.1497 .Physical And Chemical Properties Analysis
5-Fluoro-2,3-dihydro-1H-indene has a predicted boiling point of 178.8±29.0 °C and a predicted density of 1.109±0.06 g/cm3 . It is recommended to be stored in a sealed container in a dry room .Scientific Research Applications
Dopamine Receptor Agonists
5-Fluoro-2,3-dihydro-1H-indene derivatives have been synthesized for potential use as D2-like dopamine receptor agonists. Research by Di Stefano et al. (2005) demonstrated that certain compounds with this structure showed D2-like agonistic activity, influencing the cyclic guanosine monophosphate (cGMP) content in rat neostriatal membranes.
Organic Solar Cell Applications
The compound has applications in organic solar cells. Studies like those by Ali et al. (2020) and Afzal et al. (2020) focus on designing small organic solar cells and acceptor materials with improved photovoltaic parameters using this compound.
Molecular Structure Studies
The molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivatives, including those with fluorine substitutions, have been a subject of research. Prasad et al. (2010) explored the equilibrium geometries and harmonic frequencies of these molecules.
Catalysis and Synthetic Chemistry
In synthetic chemistry, derivatives of 5-Fluoro-2,3-dihydro-1H-indene have been used in catalytic processes. Studies like Hu et al. (2022) demonstrate the use of these derivatives in decarbonylative cycloaddition reactions.
Metabolic Studies
The metabolism of fluoro-substituted compounds like 1-fluoronaphthalene, which bears some resemblance to 5-Fluoro-2,3-dihydro-1H-indene, has been studied to understand the effects of fluoro substituents. Cerniglia et al. (1984) focused on how fluoro substituents influence fungal metabolism.
Electrophilic Cyclization
The compound has also been studied in the context of electrophilic cyclization reactions. Khan & Wirth (2009) synthesized 3-iodo-1H-indene derivatives using this process.
properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSBRSZLJZUOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597197 | |
Record name | 5-Fluoro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydro-1H-indene | |
CAS RN |
37530-82-8 | |
Record name | 5-Fluoro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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